molecular formula C32H30O11 B018884 Rivulobirin E CAS No. 237407-59-9

Rivulobirin E

Cat. No.: B018884
CAS No.: 237407-59-9
M. Wt: 590.6 g/mol
InChI Key: OIZNBPDWHFCLKY-FGZHOGPDSA-N
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Mechanism of Action

Target of Action

Rivulobirin E, a natural coumarin isolated from the roots of Heracleum candicans , primarily targets the CYP3A enzyme . This enzyme is part of the cytochrome P450 family and plays a crucial role in the metabolism of xenobiotics and endogenous compounds.

Mode of Action

This compound interacts with the CYP3A enzyme, exhibiting strong inhibitory effects . This interaction alters the enzyme’s ability to metabolize certain compounds, which can lead to changes in the bioavailability and efficacy of drugs that are substrates of this enzyme.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cytochrome P450 metabolic pathway . By inhibiting the CYP3A enzyme, this compound can affect the metabolism of various substances, potentially leading to altered physiological effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the CYP3A enzyme . This can lead to altered metabolic outcomes for substances that are substrates of this enzyme, potentially affecting their physiological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rivulobirin E is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the underground parts of Pleurospermum rivulorum using solvents, followed by purification through chromatographic techniques .

Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound due to its natural origin and the complexity of its structure. The primary method of obtaining this compound remains extraction from its natural source .

Chemical Reactions Analysis

Types of Reactions: Rivulobirin E, like other furanocoumarins, can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield saturated furanocoumarins .

Comparison with Similar Compounds

Uniqueness of Rivulobirin E: this compound stands out due to its dimeric structure, which is less common among furanocoumarins.

Properties

IUPAC Name

9-[(2R)-2-hydroxy-3-[(2R)-3-hydroxy-3-methyl-1-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl]oxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30O11/c1-31(2,36)22(16-40-30-26-20(10-12-38-26)14-18-6-8-24(35)42-28(18)30)43-32(3,4)21(33)15-39-29-25-19(9-11-37-25)13-17-5-7-23(34)41-27(17)29/h5-14,21-22,33,36H,15-16H2,1-4H3/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZNBPDWHFCLKY-FGZHOGPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)OC(COC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O[C@H](COC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Rivulobirin E and where is it found?

A: this compound is a dimeric furanocoumarin, a type of organic compound, isolated from the underground parts of the Pleurospermum rivulorum plant, a member of the Umbelliferae family. [, ]

Q2: How is the structure of this compound determined?

A: The structure of this compound was determined using spectroscopic analysis. While the specific spectroscopic techniques employed were not detailed in the provided abstracts, these likely include techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), common methods for elucidating the structure of organic compounds. [, ]

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